![molecular formula C10H14N2O3 B6594077 tert-butyl N-(5-hydroxypyridin-3-yl)carbamate CAS No. 906745-11-7](/img/structure/B6594077.png)
tert-butyl N-(5-hydroxypyridin-3-yl)carbamate
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Overview
Description
“tert-butyl N-(5-hydroxypyridin-3-yl)carbamate” is a chemical compound with the molecular formula C10H14N2O3 . It has a molecular weight of 210.23 .
Synthesis Analysis
The synthesis of carbamates like “tert-butyl N-(5-hydroxypyridin-3-yl)carbamate” can be achieved through amination (carboxylation) or rearrangement . A three-component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates . This method offers mild reaction conditions and short reaction times .Molecular Structure Analysis
The InChI code for “tert-butyl N-(5-hydroxypyridin-3-yl)carbamate” is 1S/C10H14N2O3/c1-10(2,3)15-9(14)12-7-4-8(13)6-11-5-7/h4-6,13H,1-3H3,(H,12,14) .Physical And Chemical Properties Analysis
“tert-butyl N-(5-hydroxypyridin-3-yl)carbamate” is a solid at room temperature . The storage temperature is recommended to be 2-8°C in a sealed, dry environment .Scientific Research Applications
Crystallography and Structural Studies
- The crystal structures of chloro and iodo diacetylene derivatives, including compounds similar to tert-butyl N-(5-hydroxypyridin-3-yl)carbamate, have been studied to understand the intermolecular interactions, specifically hydrogen and halogen bonds involving carbonyl groups (Baillargeon et al., 2017).
Synthetic Chemistry
- tert-Butyl N-(5-hydroxypyridin-3-yl)carbamate derivatives have been synthesized as intermediates in the production of natural product analogs and other compounds with potential biological activities. For instance, the synthesis of (R)-tert-butyl benzyl(1-((tert-butyldimethylsilyl)oxy)but-3-yn-2-yl)carbamate, an intermediate of natural product jaspine B, showcases its utility in developing cytotoxic agents against human carcinoma cell lines (Tang et al., 2014).
Photocatalysis
- In photocatalysis, tert-butyl N-(5-hydroxypyridin-3-yl)carbamate derivatives are used in amination reactions. For example, a photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a versatile amidyl-radical precursor, establishes a new cascade pathway for assembling 3-aminochromones under mild conditions (Wang et al., 2022).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and, if in eyes, rinsing cautiously with water for several minutes .
properties
IUPAC Name |
tert-butyl N-(5-hydroxypyridin-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)12-7-4-8(13)6-11-5-7/h4-6,13H,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNLEGGOBKZYGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CN=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(5-hydroxypyridin-3-yl)carbamate |
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